Cas no 1361111-99-0 (5-Iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-4-yl)pyrimidin-2-amine)

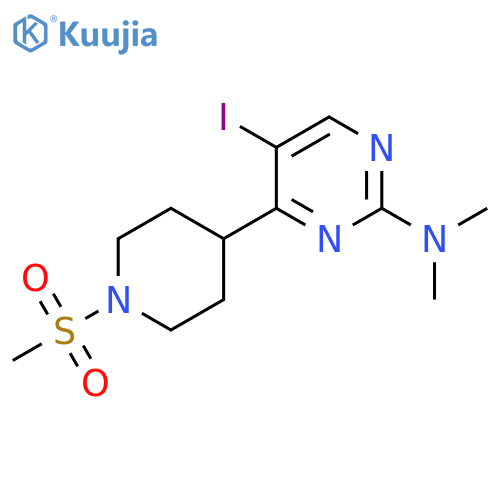

1361111-99-0 structure

商品名:5-Iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-4-yl)pyrimidin-2-amine

CAS番号:1361111-99-0

MF:C12H19IN4O2S

メガワット:410.274333238602

MDL:MFCD16621985

CID:4696733

5-Iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-4-yl)pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine

- [5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine

- 5-iodo-4-(1-methanesulfonylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amine

- 5-Iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-4-yl)pyrimidin-2-amine

-

- MDL: MFCD16621985

- インチ: 1S/C12H19IN4O2S/c1-16(2)12-14-8-10(13)11(15-12)9-4-6-17(7-5-9)20(3,18)19/h8-9H,4-7H2,1-3H3

- InChIKey: BSDFGWHWMUQSGV-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C(N(C)C)N=C1C1CCN(CC1)S(C)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 418

- トポロジー分子極性表面積: 74.8

じっけんとくせい

- 密度みつど: 1.7±0.1 g/cm3

- ふってん: 497.1±55.0 °C at 760 mmHg

- フラッシュポイント: 254.4±31.5 °C

- じょうきあつ: 0.0±1.3 mmHg at 25°C

5-Iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-4-yl)pyrimidin-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-4-yl)pyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM500607-1g |

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine |

1361111-99-0 | 97% | 1g |

$532 | 2023-02-02 | |

| Matrix Scientific | 068095-250mg |

[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine |

1361111-99-0 | 250mg |

$310.00 | 2023-09-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624497-1g |

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine |

1361111-99-0 | 98% | 1g |

¥8463 | 2023-04-15 |

5-Iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-4-yl)pyrimidin-2-amine 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

1361111-99-0 (5-Iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-4-yl)pyrimidin-2-amine) 関連製品

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬